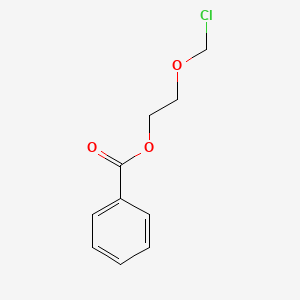

2-(Chloromethoxy)ethyl benzoate

Description

BenchChem offers high-quality 2-(Chloromethoxy)ethyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethoxy)ethyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethoxy)ethyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-8-13-6-7-14-10(12)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQDBKBFYQVYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCOCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2-(Chloromethoxy)ethyl benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and a plausible synthetic route for 2-(Chloromethoxy)ethyl benzoate (B1203000). The information is presented to meet the needs of researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identifiers

2-(Chloromethoxy)ethyl benzoate is an organic compound featuring a benzoate group esterified with a 2-(chloromethoxy)ethanol (B590433) moiety. The core structure consists of a benzene (B151609) ring attached to an ethyl ester, which is further substituted with a chloromethoxy group.

The detailed structural information and identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-(chloromethoxy)ethyl benzoate |

| CAS Number | 58305-05-8[1] |

| Molecular Formula | C₁₀H₁₁ClO₃[1] |

| Molecular Weight | 214.64 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCCOCCl[1] |

| InChI Key | HNQDBKBFYQVYLX-UHFFFAOYSA-N[1] |

Spectroscopic Data

The structural elucidation of 2-(Chloromethoxy)ethyl benzoate is supported by various spectroscopic techniques. The available data is presented in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule. While a specific peak list is not publicly available, the spectrum can be accessed through public databases such as PubChem.[1]

-

Aromatic protons: Multiplets in the range of δ 7.4-8.1 ppm.

-

-OCH₂CH₂O- protons: Two triplets, one for each methylene (B1212753) group.

-

-OCH₂Cl protons: A singlet in the downfield region.

Mass Spectrometry (MS)

The mass spectrum of 2-(Chloromethoxy)ethyl benzoate obtained by Gas Chromatography-Mass Spectrometry (GC-MS) is available.[1] The fragmentation pattern would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of the chloromethoxyethyl side chain and the benzoyl group.

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of 2-(Chloromethoxy)ethyl benzoate is available for review.[1] Key characteristic absorption bands are expected for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1720 |

| C-O (Ester) | ~1270 and ~1100 |

| Aromatic C-H | ~3000-3100 |

| Aliphatic C-H | ~2850-3000 |

| C-Cl | ~600-800 |

Synthesis of 2-(Chloromethoxy)ethyl benzoate

Proposed Experimental Protocol

Reaction: Etherification of 2-hydroxyethyl benzoate.

Reagents:

-

2-hydroxyethyl benzoate

-

Paraformaldehyde

-

Hydrogen chloride (gas or in a non-protic solvent)

-

Anhydrous non-protic solvent (e.g., dichloromethane, diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Dissolve 2-hydroxyethyl benzoate in an anhydrous non-protic solvent in a reaction vessel equipped with a stirring mechanism and a gas inlet.

-

Add an equimolar amount of paraformaldehyde to the solution.

-

Bubble dry hydrogen chloride gas through the stirred mixture at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a cold, weak base solution (e.g., saturated sodium bicarbonate).

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-(Chloromethoxy)ethyl benzoate using a suitable method, such as column chromatography or distillation under reduced pressure.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for 2-(Chloromethoxy)ethyl benzoate.

References

An In-depth Technical Guide to 2-(Chloromethoxy)ethyl benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Chloromethoxy)ethyl benzoate (B1203000), a key intermediate in the synthesis of antiviral medications. This document details its chemical and physical properties, synthesis, applications, and safety protocols, adhering to the highest standards of scientific accuracy and data presentation for a professional audience.

Core Chemical Identity and Properties

2-(Chloromethoxy)ethyl benzoate, identified by the CAS Number 58305-05-8 , is a benzoate ester recognized for its crucial role as a building block in pharmaceutical manufacturing.[1] Its molecular structure and properties are summarized below.

| Property | Value | Source |

| CAS Number | 58305-05-8 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |

| Molecular Weight | 214.64 g/mol | [1] |

| IUPAC Name | 2-(chloromethoxy)ethyl benzoate | [1] |

| Synonyms | 2-chloromethoxyethyl benzoate, 1-benzoyloxy-2-chloromethoxyethane, 2-benzoyloxyethoxymethyl chloride | [1][2] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 214.0396719 Da | [1] |

| Monoisotopic Mass | 214.0396719 Da | [1] |

| Topological Polar Surface Area | 35.5 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 167 | [1] |

Table 1: Chemical and Physical Properties of 2-(Chloromethoxy)ethyl benzoate.

Synthesis of 2-(Chloromethoxy)ethyl benzoate

General Experimental Protocol (Hypothetical)

Objective: To synthesize 2-(Chloromethoxy)ethyl benzoate from 2-hydroxyethyl benzoate.

Materials:

-

2-hydroxyethyl benzoate

-

Paraformaldehyde

-

Anhydrous Dichloromethane (or other suitable aprotic solvent)

-

Anhydrous Hydrogen Chloride (gas)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, condenser, gas inlet tube, etc.)

-

Magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve 2-hydroxyethyl benzoate in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Add paraformaldehyde to the stirred solution.

-

Bubble anhydrous hydrogen chloride gas through the solution at a steady rate while maintaining the temperature at 0°C.

-

After the reaction is complete (monitored by TLC or GC), cease the flow of hydrogen chloride.

-

Quench the reaction by carefully adding ice-cold water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-(Chloromethoxy)ethyl benzoate.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods for a specific application.

Key Applications in Drug Development

The primary application of 2-(Chloromethoxy)ethyl benzoate is as a critical intermediate in the synthesis of the antiviral drug Acyclovir and its deuterated analog, Acyclovir-d4.[2] Acyclovir is a synthetic nucleoside analogue that is effective against several herpes viruses.

Role in Acyclovir Synthesis

In the synthesis of Acyclovir, 2-(Chloromethoxy)ethyl benzoate serves as the side-chain precursor. It is used to alkylate a protected guanine (B1146940) derivative at the N-9 position. The benzoate group acts as a protecting group for the hydroxyl function of the side chain, which is later removed to yield the final Acyclovir molecule.

Caption: Acyclovir Synthesis Pathway.

Experimental Workflow: Quality Control

A stringent quality control workflow is essential to ensure the purity and identity of 2-(Chloromethoxy)ethyl benzoate for its use in pharmaceutical synthesis.

Caption: Quality Control Workflow.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disclaimer: This information is intended for educational purposes by qualified professionals and does not constitute a comprehensive safety guide. Always consult a detailed and specific Safety Data Sheet before handling any chemical.

References

Synthesis of 2-(Chloromethoxy)ethyl benzoate

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethoxy)ethyl benzoate (B1203000), a potentially valuable intermediate in organic synthesis and drug development. The document outlines the chemical principles, a detailed experimental protocol, and the necessary characterization data for this compound. Due to the limited availability of a direct, published synthetic procedure, this guide presents a robust protocol derived from established methods for the synthesis of analogous chloromethyl ethers. Emphasis is placed on safety, purity, and reproducibility to aid researchers in the successful preparation of 2-(chloromethoxy)ethyl benzoate.

Introduction

2-(Chloromethoxy)ethyl benzoate (CAS No. 58305-05-8) is an organic compound with the molecular formula C₁₀H₁₁ClO₃. Its structure incorporates a benzoate ester and a chloromethoxy ether functional group, making it a versatile bifunctional molecule. While specific applications in drug development are not widely documented, its deuterated isotopologue, 2-(chloromethoxy)ethyl-d4 benzoate, is known as an intermediate in the synthesis of Acyclovir-d4, a labeled antiviral agent. This suggests the potential of 2-(chloromethoxy)ethyl benzoate as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

The synthesis of chloromethyl ethers is a well-established transformation in organic chemistry. A common and effective method involves the reaction of an alcohol with formaldehyde (B43269) and hydrogen chloride. This guide details a proposed synthesis of 2-(chloromethoxy)ethyl benzoate commencing from the commercially available precursor, 2-hydroxyethyl benzoate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for a successful synthesis, purification, and characterization.

| Property | 2-Hydroxyethyl benzoate | 2-(Chloromethoxy)ethyl benzoate |

| CAS Number | 94-33-7 | 58305-05-8 |

| Molecular Formula | C₉H₁₀O₃ | C₁₀H₁₁ClO₃ |

| Molecular Weight | 166.17 g/mol [1] | 214.64 g/mol [2] |

| Appearance | Colorless to pale yellow liquid or solid below 45°C[3][4] | Assumed to be a liquid at room temperature. |

| Melting Point | ~20-45°C[3][5] | Not available |

| Boiling Point | 213-216°C at 760 mmHg[5] | Not available |

| Solubility | Soluble in ethanol, benzene, and methanol[5] | Expected to be soluble in common organic solvents. |

| ¹³C NMR Spectra | Available[6] | Available[2] |

| GC-MS Data | Not specified | Available, with a top peak at m/z 105[2] |

The proposed synthesis involves the reaction of 2-hydroxyethyl benzoate with paraformaldehyde in the presence of anhydrous hydrogen chloride. This method is favored as it avoids the use of aqueous formalin, which can introduce water into the reaction and potentially lead to lower yields and side products. The use of paraformaldehyde and anhydrous HCl also helps to minimize the formation of the highly carcinogenic bis(chloromethyl) ether.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 2-(Chloromethoxy)ethyl benzoate.

Proposed Reaction Mechanism

The reaction is believed to proceed through the following steps:

-

Depolymerization of paraformaldehyde in the presence of HCl to form formaldehyde.

-

Protonation of the formaldehyde carbonyl group by HCl to form a highly electrophilic carbocation.

-

Nucleophilic attack of the hydroxyl group of 2-hydroxyethyl benzoate on the activated formaldehyde.

-

Formation of a hemiacetal intermediate.

-

Protonation of the hydroxyl group of the hemiacetal followed by the loss of a water molecule to form an oxonium ion.

-

Attack of the chloride ion on the methylene (B1212753) carbon to yield the final product, 2-(chloromethoxy)ethyl benzoate.

Caption: Proposed mechanism for the formation of 2-(Chloromethoxy)ethyl benzoate.

Experimental Protocol

Disclaimer: This is a proposed protocol and should be adapted and optimized as necessary. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-Hydroxyethyl benzoate | 166.17 | 16.62 g | 0.1 |

| Paraformaldehyde | (30.03)n | 3.30 g | 0.11 |

| Anhydrous Dichloromethane (B109758) (DCM) | 84.93 | 100 mL | - |

| Anhydrous Hydrogen Chloride (gas) | 36.46 | To saturation | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube on the outlet.

-

Charging the Flask: To the flask, add 2-hydroxyethyl benzoate (16.62 g, 0.1 mol) and anhydrous dichloromethane (100 mL). Stir the mixture until the 2-hydroxyethyl benzoate is fully dissolved.

-

Addition of Paraformaldehyde: Add paraformaldehyde (3.30 g, 0.11 mol) to the solution.

-

Introduction of Hydrogen Chloride: Cool the flask to 0°C using an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred suspension at a moderate rate. The paraformaldehyde will gradually dissolve as it reacts. Continue the addition of HCl for approximately 2-3 hours, ensuring the solution remains saturated.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, stop the flow of HCl and remove the ice bath. Allow the mixture to warm to room temperature.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing ice-cold saturated sodium bicarbonate solution (100 mL) to neutralize the excess HCl.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 2-(chloromethoxy)ethyl benzoate.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Characterization of 2-(Chloromethoxy)ethyl benzoate

The identity and purity of the synthesized 2-(chloromethoxy)ethyl benzoate should be confirmed by spectroscopic methods.

| Analysis Method | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the benzoate group, the two methylene groups of the ethyl chain, and the chloromethoxy methylene group. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the two ethyl carbons, and the chloromethoxy carbon.[2] |

| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (or fragments thereof) consistent with the structure. A prominent peak is expected at m/z 105 (benzoyl cation).[2] |

| FT-IR | Characteristic absorption bands for the C=O stretch of the ester, C-O-C stretching of the ether, and C-Cl stretching. |

Safety Precautions

-

General: This synthesis should only be performed by trained personnel in a laboratory setting with appropriate safety measures in place.

-

Reagents:

-

2-Hydroxyethyl benzoate: May cause skin and eye irritation.[3]

-

Paraformaldehyde: Is a source of formaldehyde, which is a known carcinogen and respiratory irritant.

-

Hydrogen Chloride: Is a corrosive gas that can cause severe respiratory and skin burns.

-

Dichloromethane: Is a suspected carcinogen.

-

-

Product:

-

2-(Chloromethoxy)ethyl benzoate: As a chloromethyl ether, this compound should be handled as a potential carcinogen.

-

-

Byproducts: The reaction has the potential to form trace amounts of bis(chloromethyl) ether, a potent human carcinogen. It is imperative to conduct the reaction in a well-ventilated fume hood and take all necessary precautions to avoid inhalation or contact.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 2-(chloromethoxy)ethyl benzoate. By following the detailed experimental protocol and adhering to the stringent safety precautions, researchers can reliably prepare this valuable synthetic intermediate. The information presented herein is intended to serve as a foundational resource for scientists and professionals in the fields of organic chemistry and drug development.

References

- 1. Synthesis routes of 2-Hydroxyethyl benzoate [benchchem.com]

- 2. 2-(Chloromethoxy)ethyl benzoate | C10H11ClO3 | CID 2724500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyethyl benzoate | 94-33-7 [sigmaaldrich.com]

- 4. CAS 94-33-7: 2-Hydroxyethyl benzoate | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

Unraveling the Functional and Metabolic Profile of 2-(Chloromethoxy)ethyl Benzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of 2-(chloromethoxy)ethyl benzoate (B1203000), a chemical intermediate primarily utilized in the synthesis of antiviral nucleoside analogues. Due to a lack of direct studies on its pharmacological mechanism of action, this document focuses on its functional role in organic synthesis and its potential biological effects through metabolic breakdown. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Function: An Intermediate in Antiviral Synthesis

Evidence strongly suggests that 2-(chloromethoxy)ethyl benzoate's primary role is not as a direct therapeutic agent but as a crucial building block in the synthesis of more complex molecules. Notably, a closely related compound, 3-oxy-4-chloro-butanol benzoate, is a documented precursor in the synthesis of Acyclovir (B1169), a widely used antiviral medication.[1] Acyclovir is a guanosine (B1672433) analogue that, once phosphorylated in the body, inhibits viral DNA polymerase, thereby preventing viral replication.[2]

The chemical structure of 2-(chloromethoxy)ethyl benzoate makes it an effective alkylating agent, a role it likely plays in synthetic pathways leading to compounds like Acyclovir.[1][2][3][4][5]

Experimental Protocol: Synthesis of Acyclovir using a Related Intermediate

While a specific protocol using 2-(chloromethoxy)ethyl benzoate is not detailed in the reviewed literature, a general method for the synthesis of Acyclovir involves the condensation of a protected guanine (B1146940) base with an appropriate acyclic side chain precursor.[1][2][3] A representative protocol is as follows:

-

Protection of Guanine: Guanine is first acylated, for example, with acetic anhydride, to protect the amino and hydroxyl groups, forming a diacetylguanine intermediate.[2][5]

-

Condensation: The protected guanine is then reacted with an alkylating agent like 2-(acetoxymethoxy)ethyl acetate (B1210297) (a derivative of the 2-hydroxyethoxymethyl side chain) in the presence of a catalyst such as p-toluenesulfonic acid.[1][3] This step introduces the acyclic side chain at the N-9 position of the guanine ring.

-

Deprotection: The protecting acetyl groups are subsequently removed, typically by ammonolysis (treatment with ammonia (B1221849) in methanol), to yield the final Acyclovir product.[1]

The workflow for this synthesis is illustrated below.

Caption: Synthetic pathway for Acyclovir.

Hypothetical Mechanism of Action: A Prodrug Perspective via Hydrolysis

In the absence of direct pharmacological data, the most probable biological activity of 2-(chloromethoxy)ethyl benzoate would be as a prodrug, exerting effects through its metabolic byproducts. The ester and chloromethyl ether functional groups are susceptible to hydrolysis in a biological system. This breakdown would likely yield benzoic acid, ethylene (B1197577) glycol, and formaldehyde (B43269).

Caption: Proposed metabolic hydrolysis pathway.

Biological Activity of Potential Metabolites

The biological effects of the potential metabolites of 2-(chloromethoxy)ethyl benzoate are well-documented.

Benzoic Acid

Benzoic acid and its salts are widely used as food preservatives due to their antimicrobial properties.[6] The mechanism of action involves the disruption of the internal pH of microbial cells, which inhibits enzymatic activity and metabolic processes, ultimately leading to cell death.[7] In humans, benzoic acid is metabolized in the liver, where it is conjugated with glycine (B1666218) to form hippuric acid, which is then excreted in the urine.[7][8] It also exhibits anti-inflammatory properties.[7]

Ethylene Glycol

Ethylene glycol is a toxic compound, and its ingestion can lead to severe health consequences.[9][10] The toxicity is primarily due to its metabolites. The metabolism of ethylene glycol proceeds in stages, initially causing central nervous system (CNS) depression, followed by cardiopulmonary effects, and ultimately leading to renal damage.[9][11][12][13] The accumulation of its acidic metabolites results in severe metabolic acidosis.[9][12]

Formaldehyde

Formaldehyde is a known human carcinogen and a systemic poison.[14][15] It is highly reactive and can cause irritation to the skin, eyes, and respiratory tract.[16][17][18] In cases of significant exposure, it can lead to severe systemic toxicity, including metabolic acidosis and organ damage.[18]

Toxicological Profile

The toxicological profile of 2-(chloromethoxy)ethyl benzoate can be inferred from the toxicity of its potential metabolites and the class of compounds to which its reactive functional group belongs.

Toxicity of Chloromethyl Ethers

The "chloromethoxy" group places this compound in the class of chloromethyl ethers. This class of compounds, including bis(chloromethyl)ether (BCME), is recognized as being carcinogenic.[19][20][21][22][23] Occupational exposure to chloromethyl ethers has been linked to an increased risk of lung cancer.[19][20][22]

Quantitative Toxicological Data of Potential Metabolites

The following table summarizes key quantitative toxicological data for the potential metabolites of 2-(chloromethoxy)ethyl benzoate.

| Compound | Parameter | Species | Route of Exposure | Value | Reference(s) |

| Ethylene Glycol | LD50 | Rat | Oral | 4700 mg/kg | [10] |

| LC50 | Rat | Inhalation | >200 mg/m³ (2 hours) | [11] | |

| Formaldehyde | LC50 | Rat | Inhalation | 480 ppm (4 hours) | [18] |

| LD50 | Rat | Oral | 100 mg/kg | [18] | |

| Benzoic Acid | LD50 | Rat | Oral | 1700 mg/kg | [7] |

Conclusion

While 2-(chloromethoxy)ethyl benzoate does not have a known direct mechanism of pharmacological action, its significance lies in its role as a chemical intermediate in the synthesis of antiviral drugs like Acyclovir. If it enters a biological system, its potential for hydrolysis into benzoic acid, ethylene glycol, and formaldehyde suggests a toxicity profile that should be handled with appropriate caution, particularly concerning the carcinogenic potential of the chloromethyl ether group and the systemic toxicity of ethylene glycol and formaldehyde. This guide provides a foundational understanding for professionals working with this compound, emphasizing its synthetic utility and potential metabolic hazards.

References

- 1. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vjs.ac.vn [vjs.ac.vn]

- 3. researchgate.net [researchgate.net]

- 4. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]

- 5. CN103664944A - Preparation method of acyclovir - Google Patents [patents.google.com]

- 6. ijcrt.org [ijcrt.org]

- 7. What is Benzoic Acid used for? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Ethylene Glycol Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 10. epa.gov [epa.gov]

- 11. gov.uk [gov.uk]

- 12. What Are the Toxicological Effects of Ethylene Glycol Poisoning? [archive.cdc.gov]

- 13. Ethylene glycol poisoning - Wikipedia [en.wikipedia.org]

- 14. Formaldehyde - Wikipedia [en.wikipedia.org]

- 15. epa.gov [epa.gov]

- 16. books.rsc.org [books.rsc.org]

- 17. gov.uk [gov.uk]

- 18. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 19. HEALTH EFFECTS - Toxicological Profile for Bis(Chloromethyl)Ether (BCME) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. epa.gov [epa.gov]

- 21. stacks.cdc.gov [stacks.cdc.gov]

- 22. epa.gov [epa.gov]

- 23. canada.ca [canada.ca]

An In-depth Technical Guide to the Spectroscopic Data of 2-(Chloromethoxy)ethyl benzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the compound 2-(Chloromethoxy)ethyl benzoate (B1203000) (CAS No: 58305-05-8, Molecular Formula: C₁₀H₁₁ClO₃). Due to the limited availability of experimentally derived public data, this document combines information from existing databases with theoretically predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical endeavors.

Introduction

2-(Chloromethoxy)ethyl benzoate is a chemical compound of interest in various research and development sectors. A thorough understanding of its structural and chemical properties is paramount for its application and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for the structural elucidation and characterization of organic molecules. This guide aims to collate and present the essential spectroscopic information for 2-(Chloromethoxy)ethyl benzoate to support ongoing and future research.

Spectroscopic Data

While experimentally obtained spectra for 2-(Chloromethoxy)ethyl benzoate are not widely available in public domains, data from repositories such as PubChem indicate their existence.[1] This section presents a combination of data referenced in databases and predicted values based on the known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data for 2-(Chloromethoxy)ethyl benzoate

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 8.0 - 7.9 | Multiplet | 2H | Aromatic (ortho to C=O) |

| ~ 7.6 - 7.4 | Multiplet | 3H | Aromatic (meta and para to C=O) |

| ~ 5.6 | Singlet | 2H | O-CH₂-Cl |

| ~ 4.5 | Triplet | 2H | C(=O)O-CH₂- |

| ~ 3.9 | Triplet | 2H | -CH₂-O- |

Table 2: Predicted ¹³C NMR Data for 2-(Chloromethoxy)ethyl benzoate

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 166 | Quaternary | C=O (Ester) |

| ~ 133 | Methine | Aromatic (para) |

| ~ 130 | Quaternary | Aromatic (ipso to C=O) |

| ~ 129.5 | Methine | Aromatic (ortho) |

| ~ 128.5 | Methine | Aromatic (meta) |

| ~ 80 | Methylene | O-CH₂-Cl |

| ~ 68 | Methylene | -CH₂-O- |

| ~ 64 | Methylene | C(=O)O-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 2-(Chloromethoxy)ethyl benzoate are listed below.

Table 3: Expected IR Absorption Bands for 2-(Chloromethoxy)ethyl benzoate

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~ 3100-3000 | Medium | C-H (Aromatic) | Stretch |

| ~ 3000-2850 | Medium | C-H (Aliphatic) | Stretch |

| ~ 1720 | Strong | C=O (Ester) | Stretch[2][3] |

| ~ 1600, 1450 | Medium-Weak | C=C (Aromatic) | Stretch |

| ~ 1300-1000 | Strong | C-O (Ester and Ether) | Stretch[2][3][4][5][6][7][8] |

| ~ 850-550 | Medium-Strong | C-Cl (Alkyl Chloride) | Stretch[9][10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The PubChem database entry for 2-(Chloromethoxy)ethyl benzoate (CID 2724500) indicates the availability of GC-MS data from the NIST Mass Spectrometry Data Center.[1]

Table 4: Mass Spectrometry Data for 2-(Chloromethoxy)ethyl benzoate

| m/z | Description |

| 214.04 | Molecular Ion [M]⁺ (Calculated for C₁₀H₁₁³⁵ClO₃) |

| 105 | Top Peak (Likely [C₆H₅CO]⁺) |

| 77 | 2nd Highest Peak (Likely [C₆H₅]⁺) |

| 92 | 3rd Highest Peak |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[11]

-

Instrument Setup : Place the NMR tube in the spectrometer.[11] Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[11]

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[11]

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A higher sample concentration (50-100 mg) and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.[11] A relaxation delay of 2 seconds is a common starting point.[11]

-

Data Processing : Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[12][13] Place a second salt plate on top to create a thin liquid film between the plates.[12]

-

Instrument Setup : Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[12]

-

Data Acquisition : Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 to 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[14][15]

-

Instrument Setup : Set up the GC-MS instrument with an appropriate capillary column (e.g., a nonpolar or mid-polarity column).[16] Set the temperature programs for the injector, oven, and transfer line. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[16]

-

Data Acquisition : Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.[17] The components of the sample are separated in the GC column and then introduced into the mass spectrometer for ionization and detection.

-

Data Analysis : The resulting data will consist of a total ion chromatogram (TIC), which shows the separated compounds over time, and a mass spectrum for each chromatographic peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis.

References

- 1. 2-(Chloromethoxy)ethyl benzoate | C10H11ClO3 | CID 2724500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. scribd.com [scribd.com]

- 14. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 15. Sample preparation GC-MS [scioninstruments.com]

- 16. benchchem.com [benchchem.com]

- 17. emeraldcloudlab.com [emeraldcloudlab.com]

Safety and handling of 2-(Chloromethoxy)ethyl benzoate

An In-depth Technical Guide on the Safety and Handling of 2-(Chloromethoxy)ethyl benzoate (B1203000)

Disclaimer: No specific toxicological or comprehensive safety data for 2-(Chloromethoxy)ethyl benzoate (CAS No. 58305-05-8) is readily available in the public domain. This guide is formulated based on the chemical's structure, which combines a benzoate ester and a chloromethyl ether functional group. The safety and handling recommendations are therefore extrapolated from data on analogous compounds, such as various alkyl benzoates and highly hazardous chloromethyl ethers. All personnel handling this compound should treat it with extreme caution as a potentially carcinogenic and highly toxic substance.

Chemical and Physical Properties

2-(Chloromethoxy)ethyl benzoate is an organic chemical compound with the molecular formula C10H11ClO3.[1] Due to the lack of experimental data, its physical properties are primarily computed.

| Property | Value | Source |

| Molecular Weight | 214.64 g/mol | [1] |

| Exact Mass | 214.0396719 Da | [1] |

| Molecular Formula | C10H11ClO3 | [1] |

| IUPAC Name | 2-(chloromethoxy)ethyl benzoate | [1] |

| CAS Number | 58305-05-8 | [1] |

| Topological Polar Surface Area | 35.5 Ų | [1] |

| Computed XLogP3 | 2.5 | [1] |

Hazard Identification and GHS Classification

A specific GHS classification for 2-(Chloromethoxy)ethyl benzoate is not available. The classification presented here is inferred from its structural components. The chloromethyl ether moiety is associated with high toxicity and carcinogenicity.[2][3] Benzoate esters are generally of lower toxicity but can be irritants.

Anticipated GHS Classification:

-

Pictograms: Skull and Crossbones, Health Hazard, Environmental Hazard

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P201: Obtain special instructions before use.[4]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Data (Based on Analogs)

No specific toxicological data exists for 2-(Chloromethoxy)ethyl benzoate. The data below is for related compounds and should be used as a conservative estimate of potential toxicity.

Chloromethyl Ethers: This class of compounds is recognized as carcinogenic in humans.[2][3] Exposure should be limited to the lowest feasible concentration.[3]

Benzoate Esters: Benzoate esters generally have low acute toxicity. For example, the oral LD50 for ethyl benzoate in rats is 2100 mg/kg. However, the toxicity of 2-(Chloromethoxy)ethyl benzoate is expected to be dominated by the chloromethyl ether group.

| Compound | Route | Species | Value (LD50) |

| Ethyl Benzoate | Oral | Rat | 2100 mg/kg |

Experimental Protocols

Handling Protocol

Due to the anticipated high toxicity and carcinogenicity, all work with 2-(Chloromethoxy)ethyl benzoate must be conducted in a designated regulated area within a certified chemical fume hood.[3]

Required Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended.

-

Eye Protection: Chemical safety goggles and a face shield.[2]

-

Body Protection: A lab coat, and for larger quantities, a chemically resistant apron or suit.

-

Respiratory Protection: Not required if work is performed within a properly functioning fume hood. For any work outside of a fume hood, a NIOSH-approved supplied-air respirator is necessary.[2]

General Handling Procedure:

-

Establish a designated regulated area with clear warning signs.

-

Ensure a safety shower and eyewash station are readily accessible.[3]

-

All manipulations of the compound must be performed within a chemical fume hood.[5]

-

Use the smallest quantities of the material necessary for the experiment.

-

Avoid all personal contact, including inhalation of vapors.[6]

-

After handling, wash hands and any potentially exposed skin thoroughly with soap and water.

-

Decontaminate all surfaces and equipment after use.

Storage Protocol

-

Store in a tightly sealed, properly labeled container.

-

The storage area should be a cool, dry, and well-ventilated location, separate from incompatible materials.

-

Store away from heat, sparks, and open flames.[4]

-

Incompatible materials include strong oxidizing agents, acids, and bases.

Disposal Protocol

All waste containing 2-(Chloromethoxy)ethyl benzoate is considered hazardous waste.

-

Collect all liquid and solid waste in a designated, sealed, and clearly labeled hazardous waste container.[5]

-

The container should be labeled as "Hazardous Waste: Chlorinated Organic Compound, Toxic, Carcinogen".

-

Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Disposal must be carried out through a licensed hazardous waste disposal company, likely via high-temperature incineration.[7][8]

Emergency Procedures

First Aid Measures

General Advice: Move the victim out of the dangerous area. If exposed or concerned, get medical advice/attention.[4]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures

-

Minor Spill (in a fume hood):

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbent material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (or any spill outside a fume hood):

-

Evacuate the area immediately.

-

Alert others and contact your institution's EHS or emergency response team.

-

Prevent entry into the affected area.

-

Remove all ignition sources.[6]

-

Cleanup should only be performed by trained personnel wearing appropriate PPE.

-

Visualizations

The following diagrams illustrate key safety and handling workflows for 2-(Chloromethoxy)ethyl benzoate.

Caption: Standard Handling Workflow for 2-(Chloromethoxy)ethyl benzoate.

Caption: Emergency First Aid Procedures for Exposure.

Caption: Workflow for Responding to a Spill.

References

- 1. 2-(Chloromethoxy)ethyl benzoate | C10H11ClO3 | CID 2724500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. nj.gov [nj.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. bu.edu [bu.edu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. tandfonline.com [tandfonline.com]

- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

Commercial Availability and Synthetic Insights for 2-(Chloromethoxy)ethyl benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethoxy)ethyl benzoate (B1203000) is a specialty chemical intermediate with potential applications in pharmaceutical synthesis and research. Its structure, featuring a benzoate ester and a chloromethoxy ethyl group, suggests its utility as a versatile building block. This technical guide provides an overview of the commercial availability of 2-(Chloromethoxy)ethyl benzoate, along with insights into its potential synthetic routes and applications, based on available data.

Commercial Availability

2-(Chloromethoxy)ethyl benzoate, identified by CAS number 1249633-28-0, is available from a limited number of specialized chemical suppliers. Additionally, a deuterated analog, 2-(Chloromethoxy)ethyl-d4 Benzoate, is more widely available and is noted for its use as an intermediate in the synthesis of Acyclovir-d4, a labeled antiviral compound.[1] This suggests that the non-deuterated form may also find applications in antiviral research and development.

The following table summarizes the currently identified commercial suppliers for 2-(Chloromethoxy)ethyl benzoate and its deuterated form. Researchers are advised to contact the suppliers directly for pricing, purity, and availability information.

| Product Name | CAS Number | Supplier(s) | Notes |

| 2-(Chloromethoxy)ethyl benzoate | 1249633-28-0 | Parchem[2], EOS Med Chem[3] | Specialty chemical, availability upon request. |

| 2-(Chloromethoxy)ethyl-d4 Benzoate | N/A | Pharmaffiliates[1], Alfa Chemistry[4] | Intermediate for Acyclovir-d4 synthesis. |

Physicochemical Properties

Key physicochemical properties of 2-(Chloromethoxy)ethyl benzoate are listed below, as computed by PubChem.[5]

| Property | Value |

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 214.64 g/mol |

| IUPAC Name | 2-(chloromethoxy)ethyl benzoate |

| Synonyms | 2-chloromethoxyethyl benzoate, 2-benzoyloxyethoxymethyl chloride, benzoyloxyethyl chloromethyl ether |

Experimental Protocols: Synthetic Approaches

Step 1: Esterification of Ethylene (B1197577) Glycol with Benzoyl Chloride

This step would involve the reaction of ethylene glycol with benzoyl chloride to form 2-hydroxyethyl benzoate.

Step 2: Chloromethylation of 2-Hydroxyethyl Benzoate

The resulting 2-hydroxyethyl benzoate would then be reacted with a chloromethylating agent, such as a mixture of formaldehyde (B43269) and hydrogen chloride, to yield the final product, 2-(Chloromethoxy)ethyl benzoate.

Potential Applications in Drug Development

The availability of the deuterated form of 2-(Chloromethoxy)ethyl benzoate as an intermediate in the synthesis of Acyclovir-d4 strongly suggests that the non-deuterated compound could be a valuable precursor in the development of other antiviral agents or related therapeutic molecules.[1] The chloromethoxy group can serve as a reactive handle for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships.

Visualizations

As no specific signaling pathways involving 2-(Chloromethoxy)ethyl benzoate have been identified in the available literature, a diagram illustrating a potential synthetic workflow is provided below.

Caption: Proposed two-step synthesis of 2-(Chloromethoxy)ethyl benzoate.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. parchem.com [parchem.com]

- 3. Stock compounds-M250228 008 : eosmedchem_lenaのblog [eosmedchem-lena.blog.jp]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. 2-(Chloromethoxy)ethyl benzoate | C10H11ClO3 | CID 2724500 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 2-(Chloromethoxy)ethyl Benzoate in the Synthesis of Acyclic Nucleoside Analogues as Potential Antiviral Agents

A Technical Guide for Researchers in Drug Development

Introduction: The quest for novel antiviral therapeutics remains a critical endeavor in medicinal chemistry. Acyclic nucleoside analogues, which mimic natural nucleosides but lack a complete sugar moiety, represent a cornerstone in antiviral drug discovery, with prominent examples like acyclovir (B1169) and ganciclovir (B1264) demonstrating significant clinical success. A key synthetic precursor in the development of certain acyclic nucleoside analogues is 2-(Chloromethoxy)ethyl benzoate (B1203000). This technical guide provides an in-depth overview of the utilization of this reagent in the synthesis of pyrimidine-based antiviral candidates, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying synthetic strategies.

Core Synthesis Strategy: Alkylation of Pyrimidine (B1678525) Bases

The primary application of 2-(Chloromethoxy)ethyl benzoate in antiviral synthesis is as an alkylating agent to introduce the acyclic (2-hydroxyethoxy)methyl side chain onto a heterocyclic base. This side chain is a bioisosteric replacement for the sugar moiety found in natural nucleosides. The synthesis of 1-<(2-hydroxyethoxy)methyl> derivatives of various pyrimidines, such as cytosine, thymine, uracil, and 5-fluorouracil, has been successfully achieved using this reagent. These modified nucleosides have been investigated for their potential antiviral activity, particularly against herpes simplex virus (HSV).[1]

The general synthetic workflow involves the reaction of a silylated pyrimidine base with 2-(Chloromethoxy)ethyl benzoate, followed by a deprotection step to yield the final acyclic nucleoside analogue.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of synthetic strategies. The following protocols are based on established literature for the synthesis of pyrimidine acyclic nucleosides using 2-(Chloromethoxy)ethyl benzoate.

General Procedure for the Synthesis of 1-<[(2-Benzoyloxy)ethoxy]methyl> Pyrimidines

A mixture of the respective pyrimidine base (e.g., 5-fluorouracil), a catalytic amount of ammonium (B1175870) sulfate, and an excess of hexamethyldisilazane (B44280) (HMDS) is refluxed until a clear solution is obtained. The excess HMDS is removed under reduced pressure. The resulting silylated pyrimidine is then dissolved in a suitable anhydrous solvent (e.g., toluene) and reacted with 2-(Chloromethoxy)ethyl benzoate. The reaction mixture is stirred at room temperature or heated as required. After completion of the reaction, the solvent is evaporated, and the residue is purified to yield the protected acyclic nucleoside analogue.

General Procedure for the Deprotection to 1-<(2-Hydroxyethoxy)methyl> Pyrimidines

The purified 1-<[(2-Benzoyloxy)ethoxy]methyl> pyrimidine is dissolved in anhydrous methanol (B129727) saturated with ammonia (B1221849) at 0 °C. The solution is then stirred in a sealed vessel at room temperature for an extended period. The solvent and excess ammonia are removed under reduced pressure, and the resulting crude product is purified by recrystallization or chromatography to afford the final 1-<(2-hydroxyethoxy)methyl> pyrimidine analogue.

Quantitative Data Summary

The efficiency of the synthesis and the biological activity of the resulting compounds are critical parameters in drug development. The following tables summarize key quantitative data from the synthesis and antiviral evaluation of various 1-<(2-hydroxyethoxy)methyl> pyrimidine analogues.

| Pyrimidine Base | Alkylating Agent | Product | Yield (%) |

| 5-Fluorouracil | 2-(Chloromethoxy)ethyl benzoate | 1-<[(2-Benzoyloxy)ethoxy]methyl>-5-fluorouracil | Data not available in abstract |

| Uracil | 2-(Benzoyloxy)ethoxymethyl chloride | 1-<(2-Hydroxyethoxy)methyl>uracil | Data not available in abstract |

| Cytosine | 2-(Benzoyloxy)ethoxymethyl chloride | 1-<(2-Hydroxyethoxy)methyl>cytosine | Data not available in abstract |

| 5-Methyluracil (Thymine) | 2-(Benzoyloxy)ethoxymethyl chloride | 1-<(2-Hydroxyethoxy)methyl>thymine | Data not available in abstract |

| 5-(Trifluoromethyl)uracil | 2-(Benzoyloxy)ethoxymethyl chloride | 1-<(2-Hydroxyethoxy)methyl>-5-(trifluoromethyl)uracil | Data not available in abstract |

Table 1: Synthetic Yields of Acyclic Pyrimidine Nucleoside Analogues. Note: Specific yield percentages were not available in the provided search results.

| Compound | Virus | Activity |

| 1-<(2-Hydroxyethoxy)methyl>cytosine | Herpes Simplex Virus Type 1 (HSV-1) | Little to no activity |

| 1-<(2-Hydroxyethoxy)methyl>uracil | Herpes Simplex Virus Type 1 (HSV-1) | Little to no activity |

| 1-<(2-Hydroxyethoxy)methyl>-5-fluorouracil | Herpes Simplex Virus Type 1 (HSV-1) | Little to no activity |

| 1-<(2-Hydroxyethoxy)methyl>thymine | Herpes Simplex Virus Type 1 (HSV-1) | Little to no activity |

| 1-<(2-Hydroxyethoxy)methyl>-5-(trifluoromethyl)uracil | Herpes Simplex Virus Type 1 (HSV-1) | Little to no activity |

| 5-Halo-1-<(2-hydroxyethoxy)methyl>pyrimidines | Herpes Simplex Virus Type 1 (HSV-1) | Little to no activity |

Table 2: Antiviral Activity of Acyclic Pyrimidine Nucleoside Analogues against HSV-1. [1]

Mechanism of Action and Signaling Pathways

Acyclic nucleoside analogues exert their antiviral effect by targeting viral DNA synthesis. The mechanism of action for these compounds is generally understood to involve a three-step activation process within the host cell, which is often dependent on viral-specific enzymes, conferring selectivity for infected cells.

The synthesized pyrimidine acyclic nucleosides, however, exhibited a lack of significant activity against HSV-1. This is attributed to their inability to serve as substrates for the herpes simplex virus-induced thymidine kinase.[1] This initial phosphorylation step is critical for the activation of many acyclic nucleoside analogues and its absence prevents the subsequent formation of the active triphosphate form, which is necessary to inhibit the viral DNA polymerase.

Conclusion

2-(Chloromethoxy)ethyl benzoate serves as a valuable reagent in the synthesis of a variety of 1-<(2-hydroxyethoxy)methyl> pyrimidine analogues. The synthetic route is straightforward, involving the alkylation of silylated pyrimidine bases followed by deprotection. While the synthesized compounds in the cited studies did not demonstrate significant anti-HSV-1 activity due to their poor substrate affinity for viral thymidine kinase, the described synthetic methodology provides a foundation for the development of other acyclic nucleoside analogues. Future research could focus on modifying the acyclic side chain or the pyrimidine base to enhance recognition by viral enzymes, potentially leading to the discovery of novel and potent antiviral agents. This guide provides the fundamental synthetic knowledge for researchers to build upon in the ongoing search for effective antiviral therapies.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-(Chloromethoxy)ethyl benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-(Chloromethoxy)ethyl benzoate (B1203000). Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous structures, namely chloromethyl ethers and benzoate esters, to project its chemical behavior. This document is intended to support researchers in the handling, application, and development of molecules containing this functional moiety.

Chemical and Physical Properties

2-(Chloromethoxy)ethyl benzoate is an organic compound with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of approximately 214.64 g/mol .[1] It is structurally characterized by a benzoate ester linked to an ethylene (B1197577) glycol spacer which is, in turn, etherified with a chloromethyl group. This unique combination of a benzoate ester and a reactive chloromethyl ether dictates its chemical properties. It is noted as an intermediate in the synthesis of antiviral compounds like Acyclovir-d4.

Table 1: Physical and Chemical Properties of 2-(Chloromethoxy)ethyl benzoate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₃ | PubChem[1] |

| Molecular Weight | 214.64 g/mol | PubChem[1] |

| IUPAC Name | 2-(chloromethoxy)ethyl benzoate | PubChem[1] |

| Synonyms | 2-chloromethoxyethyl benzoate, 2-benzoyloxyethoxymethyl chloride | PubChem[1] |

| CAS Number | 58305-05-8 | PubChem[1] |

Reactivity Profile

The reactivity of 2-(Chloromethoxy)ethyl benzoate is dominated by the two primary functional groups: the chloromethyl ether and the benzoate ester.

Reactivity of the Chloromethyl Ether Group

The chloromethyl ether moiety is a highly reactive functional group, acting as a potent alkylating agent. The presence of the adjacent ether oxygen atom stabilizes the development of a positive charge on the methylene (B1212753) carbon, facilitating nucleophilic substitution reactions, which can proceed through an Sₙ1-like mechanism.[2][3]

This high reactivity makes the compound susceptible to attack by a wide range of nucleophiles.

Table 2: Predicted Reactivity of the Chloromethyl Ether Moiety with Various Nucleophiles

| Nucleophile | Predicted Product | Reaction Conditions |

| Water (Hydrolysis) | 2-Hydroxyethyl benzoate, Formaldehyde, HCl | Rapid, especially in humid environments or aqueous solutions[4][5] |

| Alcohols (R'-OH) | 2-((Alkoxy)methoxy)ethyl benzoate | Typically in the presence of a non-nucleophilic base |

| Amines (R'-NH₂) | 2-(((Alkylamino)methoxy)ethyl benzoate | Generally proceeds readily |

| Thiols (R'-SH) | 2-(((Alkylthio)methoxy)ethyl benzoate | Expected to be a facile reaction |

| Carboxylates (R'-COO⁻) | 2-(((Acyloxy)methoxy)ethyl benzoate | Requires a non-nucleophilic counter-ion |

A generalized reaction with a nucleophile is depicted below.

Figure 1: Generalized nucleophilic substitution reaction.

Reactivity of the Benzoate Ester Group

The benzoate ester is susceptible to nucleophilic acyl substitution. These reactions are generally less facile than the substitution at the chloromethyl ether and often require more forcing conditions such as the presence of a strong acid or base.

Table 3: Predicted Reactivity of the Benzoate Ester Moiety

| Reaction | Reagents | Products |

| Basic Hydrolysis (Saponification) | Aqueous base (e.g., NaOH, KOH) | Benzoate salt, 2-(Chloromethoxy)ethanol |

| Acidic Hydrolysis | Aqueous acid (e.g., H₂SO₄), heat | Benzoic acid, 2-(Chloromethoxy)ethanol |

| Transesterification | Alcohol (R'-OH), acid or base catalyst | Alkyl benzoate, 2-(Chloromethoxy)ethanol |

| Aminolysis | Amine (R'-NH₂) | Benzamide, 2-(Chloromethoxy)ethanol |

Stability Profile

The stability of 2-(Chloromethoxy)ethyl benzoate is a critical consideration for its storage and handling. The primary route of degradation is the hydrolysis of the chloromethyl ether group.

Hydrolytic Stability

Chloromethyl ethers are known to be highly sensitive to moisture.[4] Hydrolysis proceeds rapidly in aqueous environments to yield the corresponding alcohol, formaldehyde, and hydrochloric acid.[5] This reaction is generally faster in basic media and slower under acidic conditions.[4]

The benzoate ester group also undergoes hydrolysis, but typically at a much slower rate than the chloromethyl ether. Basic hydrolysis (saponification) of the ester is an irreversible process that leads to the formation of a benzoate salt and 2-(chloromethoxy)ethanol.[6][7] Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[8][9]

Figure 2: Primary hydrolytic degradation pathway.

Thermal Stability

While specific data for 2-(Chloromethoxy)ethyl benzoate is unavailable, aromatic esters generally exhibit good thermal stability.[10] However, the presence of the reactive chloromethyl ether group may lower the overall thermal stability of the molecule. Decomposition upon heating could potentially release toxic fumes of chlorine.

Storage and Handling

Given its reactivity and potential instability, 2-(Chloromethoxy)ethyl benzoate should be stored in a cool, dry environment, protected from light and moisture. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent hydrolysis. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, as chloromethyl ethers are known carcinogens.[5][11]

Experimental Protocols

The following are proposed experimental protocols based on general methodologies for the synthesis and reactions of similar compounds.

Proposed Synthesis of 2-(Chloromethoxy)ethyl benzoate

A plausible synthesis could involve the reaction of 2-hydroxyethyl benzoate with a source of chloromethyl ether. A safer, modern approach would be the in-situ generation of the chloromethyl ether from an acetal (B89532) and an acyl chloride, catalyzed by a Lewis acid.[12][13]

Materials and Reagents:

-

2-Hydroxyethyl benzoate

-

Acetyl chloride

-

Zinc(II) chloride (anhydrous)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-hydroxyethyl benzoate (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of anhydrous zinc(II) chloride (e.g., 0.01 equivalents).

-

To this solution, add dimethoxymethane (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 equivalents) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Figure 3: Workflow for the proposed synthesis.

Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for reacting 2-(Chloromethoxy)ethyl benzoate with a primary or secondary amine.

Materials and Reagents:

-

2-(Chloromethoxy)ethyl benzoate

-

Amine (e.g., piperidine, 2 equivalents)

-

Triethylamine (B128534) (non-nucleophilic base, 1.5 equivalents)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-(Chloromethoxy)ethyl benzoate (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.5 equivalents).

-

Add the amine (2 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude product, which can be purified as necessary.

Conclusion

2-(Chloromethoxy)ethyl benzoate is a bifunctional molecule with a highly reactive chloromethyl ether group and a more stable benzoate ester. Its chemistry is dominated by the susceptibility of the chloromethyl ether to nucleophilic attack and hydrolysis. Proper handling and storage conditions are crucial to maintain its integrity. The synthetic and reaction protocols provided in this guide, derived from the known chemistry of its constituent functional groups, offer a framework for the safe and effective use of this compound in research and development. Further experimental studies are warranted to fully characterize its reactivity and stability profile.

References

- 1. 2-(Chloromethoxy)ethyl benzoate | C10H11ClO3 | CID 2724500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sarthaks.com [sarthaks.com]

- 4. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials | MDPI [mdpi.com]

- 11. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 12. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Alcohol Protection using p-Methoxybenzyl (PMB) Ether

A NOTE TO THE USER: Initial searches for detailed protocols regarding the use of 2-(Chloromethoxy)ethyl benzoate (B1203000) as an alcohol protecting group did not yield sufficient experimental data to generate comprehensive application notes as requested. Therefore, this document provides a detailed protocol for a widely used and well-documented alternative: the p-Methoxybenzyl (PMB) ether protecting group. This example is intended to serve as a practical guide for researchers, scientists, and drug development professionals in the application of alcohol protection strategies.

Introduction to p-Methoxybenzyl (PMB) as an Alcohol Protecting Group

The p-methoxybenzyl (PMB) ether is a popular choice for the protection of alcohols in multi-step organic synthesis. Its stability under a range of reaction conditions, coupled with the mild and selective methods available for its removal, makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals. The PMB group can be introduced under basic conditions and is stable to nucleophiles, basic hydrolysis, and some reducing agents. Deprotection is typically achieved under oxidative conditions, which provides orthogonality with many other common protecting groups.

Data Presentation: Protection and Deprotection of Alcohols as PMB Ethers

The following tables summarize typical reaction conditions and yields for the protection of a primary alcohol with p-methoxybenzyl chloride and its subsequent deprotection.

Table 1: Protection of Benzyl Alcohol with p-Methoxybenzyl Chloride

| Entry | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Alcohol | NaH, PMB-Cl | THF | 0 to rt | 2 | 95 |

| 2 | Benzyl Alcohol | KHMDS, PMB-Cl | THF | -78 to rt | 1 | 92 |

| 3 | Benzyl Alcohol | Ag₂O, PMB-Cl | Toluene | 80 | 12 | 88 |

Table 2: Deprotection of p-Methoxybenzyl Benzyl Ether

| Entry | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PMB-protected Benzyl Alcohol | DDQ | CH₂Cl₂/H₂O | rt | 1 | 98 |

| 2 | PMB-protected Benzyl Alcohol | CAN | CH₃CN/H₂O | 0 | 0.5 | 96 |

| 3 | PMB-protected Benzyl Alcohol | TFA | CH₂Cl₂ | rt | 2 | 90 |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using p-Methoxybenzyl Chloride and Sodium Hydride

This protocol describes the formation of a PMB ether from a primary alcohol using sodium hydride as the base.

Materials:

-

Primary alcohol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

p-Methoxybenzyl chloride (PMB-Cl, 1.1 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add p-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a PMB Ether using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

This protocol outlines the oxidative cleavage of a PMB ether using DDQ.

Materials:

-

PMB-protected alcohol (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the PMB-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).

-

Add DDQ (1.2 eq) to the solution at room temperature. The reaction mixture will typically turn dark.

-

Stir the reaction at room temperature for 1 hour or until the starting material is consumed as indicated by TLC.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Mandatory Visualizations

Caption: Workflow for the protection of a primary alcohol as a PMB ether.

Caption: Workflow for the deprotection of a PMB ether using DDQ.

Application Notes and Protocols for the Deprotection of 2-(Chloromethoxy)ethyl Benzoate Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(chloromethoxy)ethyl benzoate (B1203000) (CMEB) group is utilized as a protecting group for hydroxyl functionalities in organic synthesis. Structurally, it is a chloromethyl ether of 2-hydroxyethyl benzoate. Its removal, or deprotection, is a critical step in multi-step synthetic pathways to reveal the free hydroxyl group for further reactions or to yield the final target molecule. The stability of the benzoate ester moiety must be considered when selecting a deprotection method for the chloromethyl ether. This document provides detailed application notes and protocols for the cleavage of CMEB ethers, focusing on methods that offer high efficiency and selectivity.

Deprotection Strategies

The primary mechanism for the deprotection of 2-(chloromethoxy)ethyl benzoate ethers involves the cleavage of the acetal-like chloromethyl ether bond. This can be achieved under acidic or Lewis acidic conditions. The choice of method will depend on the overall functional group tolerance of the substrate.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a straightforward method for the cleavage of chloromethyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water or an alcohol solvent, leading to the release of the protected alcohol, formaldehyde, and hydrochloric acid.

Mechanism of Acid-Catalyzed Deprotection

Caption: Acid-catalyzed deprotection of a CMEB ether.

Experimental Protocol: Acid-Catalyzed Deprotection

-

Dissolution: Dissolve the 2-(chloromethoxy)ethyl benzoate protected substrate (1.0 equiv) in a suitable solvent such as methanol, ethanol, or a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Acid Addition: To the stirred solution, add a catalytic amount of a Brønsted acid (e.g., 0.1 to 1.0 M hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically conducted at room temperature or with gentle heating (40-50 °C).

-

Work-up: Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Lewis Acid-Mediated Cleavage

Lewis acids can facilitate the cleavage of chloromethyl ethers under milder and often non-aqueous conditions, which can be advantageous for substrates sensitive to strong Brønsted acids.

Experimental Workflow: Lewis Acid-Mediated Deprotection

Caption: General workflow for Lewis acid-mediated deprotection.

Experimental Protocol: Lewis Acid-Mediated Deprotection with TMSI

Trimethylsilyl (B98337) iodide (TMSI) is an effective reagent for the cleavage of ethers and can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).

-

Setup: To a solution of the 2-(chloromethoxy)ethyl benzoate protected substrate (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane) under an inert atmosphere, add sodium iodide (1.5-3.0 equiv).

-

Reagent Addition: Add trimethylsilyl chloride (1.5-3.0 equiv) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry, and purify as described in the acid-catalyzed protocol.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the deprotection of chloromethyl ethers, which are analogous to the CMEB ether. Note that optimal conditions may vary depending on the specific substrate.

| Deprotection Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference Analogy |

| Acid-Catalyzed | 2 M HCl | THF/H₂O (4:1) | 25-50 | 2-8 | 85-95 | General acetal (B89532) hydrolysis |

| Acid-Catalyzed | p-TsOH (cat.) | Methanol | 25 | 4-12 | 80-90 | MOM ether deprotection[1] |

| Lewis Acid | TMSI (in situ) | Acetonitrile | 25 | 0.5-3 | 90-98 | MOM ether deprotection[2] |